molecular formula C22H20ClNO5 B11399106 methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11399106
M. Wt: 413.8 g/mol
InChI Key: UETBEKROMCSKLR-UHFFFAOYSA-N
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Description

Methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a chromeno[8,7-e][1,3]oxazine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate typically involves a multi-step process:

    Formation of the Chromeno[8,7-e][1,3]oxazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a 4-chlorobenzyl derivative and a suitable chromene precursor can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxazine ring, potentially using reagents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, compounds with a chromeno[8,7-e][1,3]oxazine core have shown potential as anticancer agents . They can inhibit the growth of cancer cells by interfering with specific molecular targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be used to develop new drugs for the treatment of diseases such as cancer or bacterial infections.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors involved in cell growth and proliferation, thereby inhibiting their activity and leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, methyl [9-(4-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate stands out due to its specific substitution pattern and the presence of the acetate ester group. These features may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

methyl 2-[9-[(4-chlorophenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C22H20ClNO5/c1-13-16-7-8-19-18(21(16)29-22(26)17(13)9-20(25)27-2)11-24(12-28-19)10-14-3-5-15(23)6-4-14/h3-8H,9-12H2,1-2H3

InChI Key

UETBEKROMCSKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl)CC(=O)OC

Origin of Product

United States

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